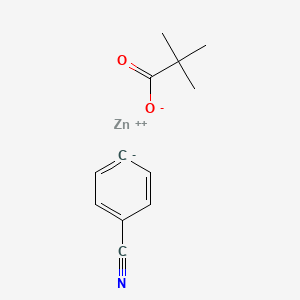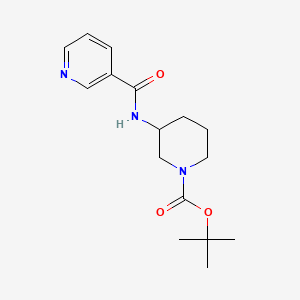
Tert-butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, a nicotinamide moiety, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Nicotinamide Moiety: The nicotinamide group is introduced through a coupling reaction with the piperidine ring.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Biological Studies: The compound is studied for its effects on various biological pathways and processes.
Industrial Applications: It may be used in the synthesis of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple piperidine ring without additional functional groups.
Nicotinamide: A compound with a nicotinamide moiety but lacking the piperidine ring.
tert-Butyl Esters: Compounds with a tert-butyl ester group but different core structures.
Uniqueness
®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate is unique due to the combination of the piperidine ring, nicotinamide moiety, and tert-butyl ester group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Propiedades
Fórmula molecular |
C16H23N3O3 |
|---|---|
Peso molecular |
305.37 g/mol |
Nombre IUPAC |
tert-butyl 3-(pyridine-3-carbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-5-7-13(11-19)18-14(20)12-6-4-8-17-10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,18,20) |
Clave InChI |
YORIYSJOICNDHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


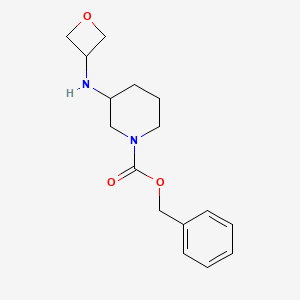
![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14789075.png)
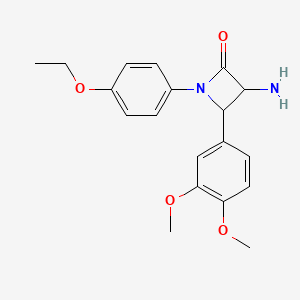
![4-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B14789107.png)
![2-[4-Chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14789108.png)
![3,27-Bis(2-decyltetradecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B14789109.png)
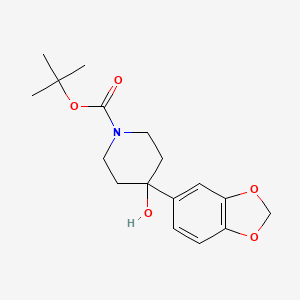
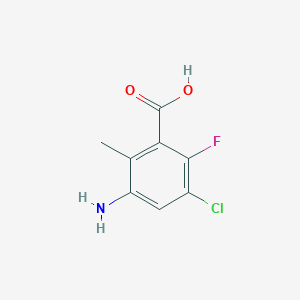
![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14789116.png)
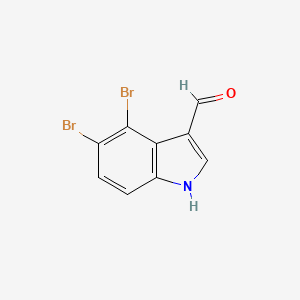
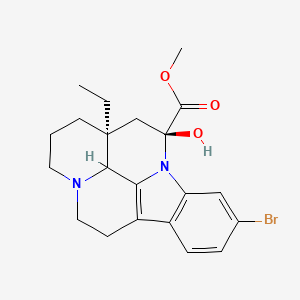
![2,5-Bis(2-octyldecyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14789125.png)
![6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]-](/img/structure/B14789133.png)
